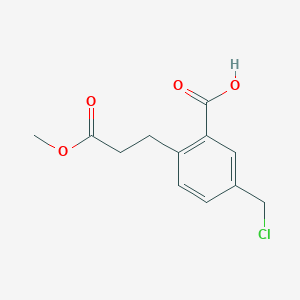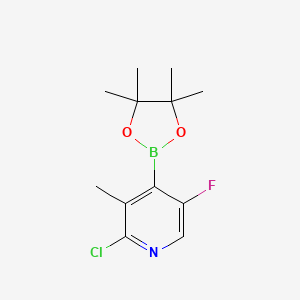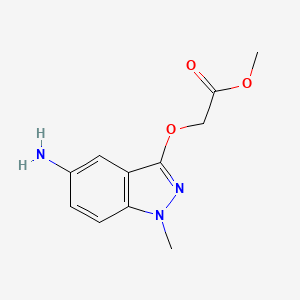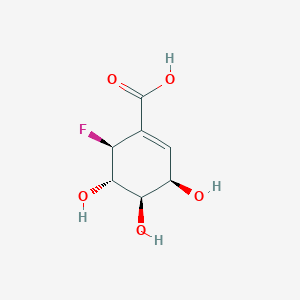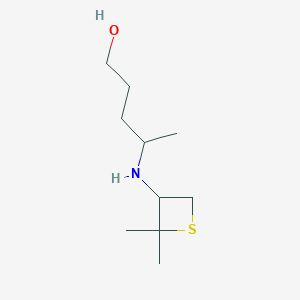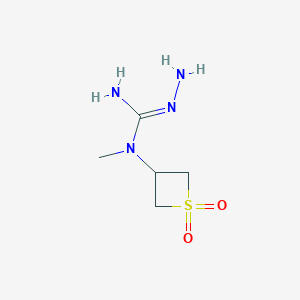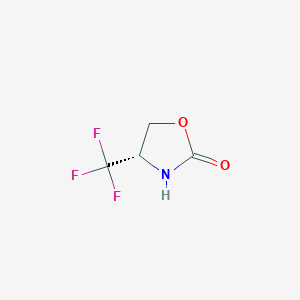
(S)-4-(Trifluoromethyl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(Trifluoromethyl)oxazolidin-2-one is a chiral oxazolidinone derivative characterized by the presence of a trifluoromethyl group at the 4-position of the oxazolidinone ring. Oxazolidinones are a class of five-membered heterocyclic compounds that have gained significant attention in medicinal chemistry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(Trifluoromethyl)oxazolidin-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a chiral amino alcohol with a trifluoromethyl ketone, followed by cyclization to form the oxazolidinone ring . The reaction conditions often require the use of a base, such as sodium hydride, and an organic solvent, such as tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
(S)-4-(Trifluoromethyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amino alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with different functional groups, while reduction may produce amino alcohols .
Scientific Research Applications
(S)-4-(Trifluoromethyl)oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of (S)-4-(Trifluoromethyl)oxazolidin-2-one involves its interaction with specific molecular targets and pathways. In medicinal applications, oxazolidinone derivatives are known to inhibit bacterial protein synthesis by binding to the bacterial ribosome . This prevents the formation of functional proteins, leading to the inhibition of bacterial growth.
Comparison with Similar Compounds
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic used to treat bacterial infections.
Tedizolid: Another oxazolidinone derivative with similar antibacterial properties.
Cycloserine: A broad-spectrum antibiotic with a different mechanism of action but structurally related to oxazolidinones.
Uniqueness
(S)-4-(Trifluoromethyl)oxazolidin-2-one is unique due to the presence of the trifluoromethyl group, which can enhance its biological activity and stability. This structural feature distinguishes it from other oxazolidinone derivatives and contributes to its potential as a versatile compound in various applications .
Properties
Molecular Formula |
C4H4F3NO2 |
|---|---|
Molecular Weight |
155.08 g/mol |
IUPAC Name |
(4S)-4-(trifluoromethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C4H4F3NO2/c5-4(6,7)2-1-10-3(9)8-2/h2H,1H2,(H,8,9)/t2-/m0/s1 |
InChI Key |
AOOOOLXZRHYHCP-REOHCLBHSA-N |
Isomeric SMILES |
C1[C@H](NC(=O)O1)C(F)(F)F |
Canonical SMILES |
C1C(NC(=O)O1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


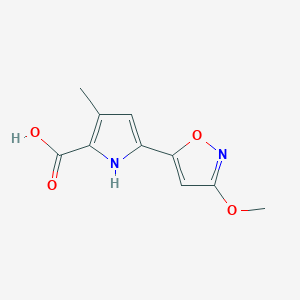

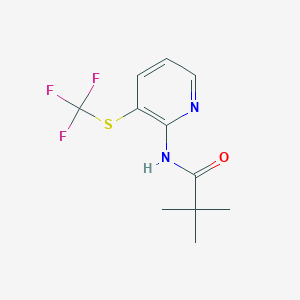
![6-tert-butyl3-ethyl1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B13025374.png)


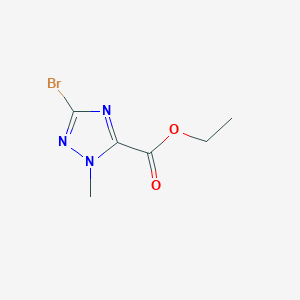
![1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one](/img/structure/B13025387.png)
